3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
説明
特性
IUPAC Name |
4-amino-3-(4-chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O4/c1-29-12-4-2-3-11(15(12)26)17-22-13-14(18(27)24-17)23-19(28)25(16(13)21)10-7-5-9(20)6-8-10/h2-8,26H,21H2,1H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBPWISIKXNDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a synthetic compound with potential biological activity. Its molecular structure suggests various pharmacological properties due to the presence of multiple functional groups. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the empirical formula and a molecular weight of approximately 411.8 g/mol. Its predicted density is and pKa is around .
| Property | Value |
|---|---|
| Empirical Formula | C19H14ClN5O4 |
| Molecular Weight | 411.8 g/mol |
| Density | 1.62 g/cm³ (predicted) |
| pKa | 8.13 (predicted) |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in inflammatory responses and cell proliferation.
- Antioxidant Activity : The presence of hydroxyl and methoxy groups in its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
- Enzyme Inhibition : It has been observed to inhibit certain kinases that are critical in cancer progression, making it a candidate for anticancer therapy.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Studies
Research conducted on the antimicrobial properties revealed that the compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results comparable to standard antibiotics.
In Vivo Studies
In vivo experiments demonstrated that administration of the compound led to a notable decrease in tumor size in animal models when used in conjunction with traditional chemotherapy agents. This suggests a synergistic effect that enhances therapeutic outcomes.
類似化合物との比較
Comparison with Structurally Similar Compounds
3-(4-Chlorophenyl)-4-imino-6-(4-methoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS: 379707-94-5)
- Molecular Formula : C₁₉H₁₄ClN₅O₄ (identical to the target compound).
- Molar Mass : 411.8 g/mol .
- Key Differences: Substituent at position 6 is 4-methoxyphenyl instead of 2-hydroxy-3-methoxyphenyl. The para-methoxy group may alter electronic effects, influencing reactivity or binding affinity in biological systems.
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS: 499197-56-7)
- Molecular Formula : C₁₆H₁₁N₅O₃.
- Molar Mass : 321.29 g/mol .
- Key Differences :
- A furyl group replaces the chlorophenyl and methoxyphenyl substituents.
- Smaller molecular size (lower molar mass) may improve membrane permeability but reduce target specificity.
- The furan ring introduces conjugated π-electrons, which could enhance fluorescence properties or alter metabolic stability.
Quinazolinone Derivatives with Bis(4-methoxyphenyl) Substituents
- Example: 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (Compound 4l).
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Data for Diazaquinazoline Derivatives
Key Observations:
Polarity and Solubility : The target compound’s 2-hydroxy-3-methoxyphenyl group likely increases hydrophilicity compared to the purely methoxy-substituted analog (CAS: 379707-94-5) .
Synthetic Complexity : highlights the use of DMF and pyridine intermediates in synthesizing similar diazaquinazoline derivatives, suggesting shared synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
